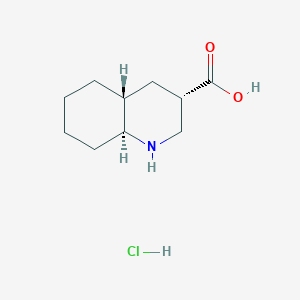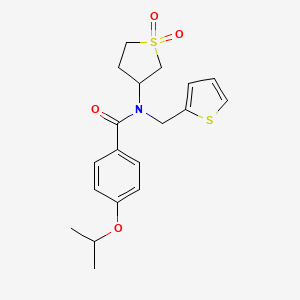
N-(2-(4-butyrylpiperazin-1-yl)-1-((4-chlorophenyl)sulfonyl)-2-oxoethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-butyrylpiperazin-1-yl)-1-((4-chlorophenyl)sulfonyl)-2-oxoethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H28ClN3O5S and its molecular weight is 506.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Binding Profile
One study focused on the synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, aiming to improve the affinity and selectivity for dopamine D3 receptors without increasing lipophilicity. This research involved replacing the flexible butyl linker with a more conformationally constrained cyclohexyl linker, which led to the discovery of compounds with high affinity for D3 receptors and significant selectivity over D4, D2, 5-HT1A, and α1-receptors (Leopoldo et al., 2006).
Anticancer Activity
Another area of application involves the synthesis of indapamide derivatives, including structures related to N-(2-(4-butyrylpiperazin-1-yl)-1-((4-chlorophenyl)sulfonyl)-2-oxoethyl)-4-methylbenzamide, which demonstrated pro-apoptotic activity on melanoma cell lines, indicating potential as anticancer agents. These compounds showed notable anticancer activity and were investigated as inhibitors of physiologically relevant human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Radiolabelling and Antagonist Properties
Research on tritium labeling of a potent C-C chemokine receptor 1 (CCR1) antagonist, possessing a similar benzamide functionality, was conducted to study its binding and pharmacokinetics properties. This study provides insights into the development of radiolabeled compounds for receptor targeting and imaging purposes (Hong et al., 2015).
Antimicrobial Activity
A study on novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, which shares structural similarity with the compound of interest, revealed antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Krátký et al., 2012).
Green Chemistry in Synthesis
The synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, related to the chemical structure , was explored for its green chemistry aspects, highlighting the importance of sustainable practices in chemical synthesis. This research focused on modifying synthesis processes to reduce waste and improve efficiency, applicable to the synthesis of similar compounds (Gilbile et al., 2017).
Mecanismo De Acción
Target of Action
The compound, also known as N-[2-(4-butanoylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide, is a potent and selective ligand for the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
The compound binds with high affinity to the D4 dopamine receptor, thereby modulating the receptor’s activity . The interaction between the compound and its target receptor can result in changes in intracellular signaling pathways, leading to alterations in neuronal activity and neurotransmission .
Pharmacokinetics
It is known that the compound is soluble in dmso . This suggests that the compound may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific context of its use. As a ligand for the D4 dopamine receptor, the compound could potentially be used to modulate dopamine signaling in the CNS. This could have effects on a variety of neurological processes, as mentioned above .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with the D4 dopamine receptor
Propiedades
IUPAC Name |
N-[2-(4-butanoylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O5S/c1-3-4-21(29)27-13-15-28(16-14-27)24(31)23(26-22(30)18-7-5-17(2)6-8-18)34(32,33)20-11-9-19(25)10-12-20/h5-12,23H,3-4,13-16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTSUVBPGFKTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
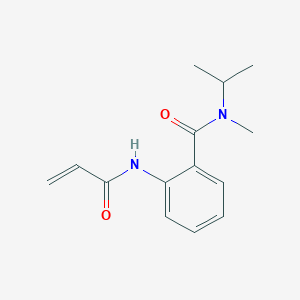

![2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2997927.png)
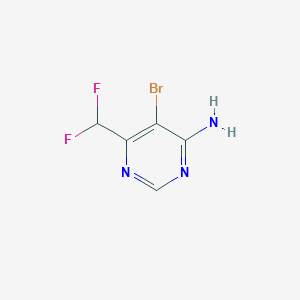
![1-ethyl-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2997929.png)

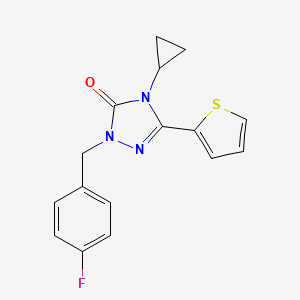


![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2997939.png)

![S-(2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2997943.png)
